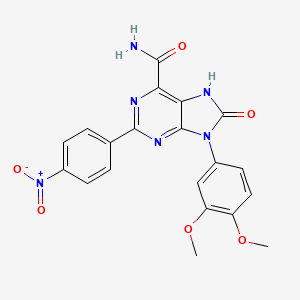
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine, also known as DMPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPP is a pyrazole derivative that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine is not fully understood, but it is believed to act by inhibiting certain enzymes in the nitrification process, leading to the accumulation of toxic intermediates that can inhibit the growth of nitrifying bacteria. 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has also been shown to enhance the release of certain neurotransmitters in the brain, leading to increased neuronal activity and potential therapeutic effects.
Biochemical and Physiological Effects:
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has been shown to have both biochemical and physiological effects. In soil, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can enhance the efficiency of nitrogen fertilizers by increasing the availability of nitrogen to plants. In insects, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can inhibit the growth and reproduction of certain species, leading to potential use as an insecticide. In the brain, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can enhance the release of certain neurotransmitters, leading to potential use as a therapeutic agent for certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has several advantages for use in lab experiments, including its ability to enhance the efficiency of nitrogen fertilizers and its potential use as a neurotransmitter modulator. However, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine also has limitations, including its potential toxicity to nitrifying bacteria and its potential side effects on the nervous system.
Direcciones Futuras
There are several potential future directions for the study of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine. One area of research could focus on optimizing the synthesis methods for 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine to improve yield and purity. Another area of research could focus on developing new applications for 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine, such as its potential use as a therapeutic agent for certain neurological disorders. Additionally, further research could be conducted to better understand the mechanism of action of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine and its potential side effects on the nervous system.
Métodos De Síntesis
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine can be synthesized using different methods, including the reaction of pyrazole with 2,3-dichloropropan-1-ol, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of pyrazole with 2,3-epoxypropanol, followed by the reduction of the resulting intermediate with lithium aluminum hydride. These methods have been optimized to yield high purity and yield of 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine.
Aplicaciones Científicas De Investigación
1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent activator of the nitrification process in soil, which can enhance the efficiency of nitrogen fertilizers. 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has also been studied for its potential use as a herbicide and insecticide, as it can inhibit the growth of certain plants and insects. Additionally, 1-(2,4-Dimethylpyrazol-3-yl)propan-2-amine has been studied for its potential use as a neurotransmitter modulator, as it can enhance the release of certain neurotransmitters in the brain.
Propiedades
IUPAC Name |
1-(2,4-dimethylpyrazol-3-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6-5-10-11(3)8(6)4-7(2)9/h5,7H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOIJSFSXLGAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,4-dimethyl-1H-pyrazol-5-yl)propan-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2586909.png)





![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea](/img/structure/B2586917.png)



![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N,4-dimethylbenzenesulfonamide](/img/structure/B2586923.png)
![1-Methyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2586924.png)

